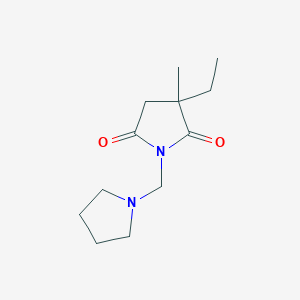

3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound, in particular, is characterized by the presence of a pyrrolidine ring substituted with ethyl, methyl, and pyrrolidin-1-ylmethyl groups, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring. The reaction conditions typically involve the use of reagents such as alkyl halides, amines, and carbonyl compounds under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyrrolidine ring or the substituent groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development and in the production of bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . The binding of the compound to these targets can lead to changes in cellular function and therapeutic effects.

Comparison with Similar Compounds

3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione can be compared to other similar compounds, such as pyrrolidine-2,5-dione derivatives and other pyrrolidine-based molecules. These compounds share a similar core structure but differ in their substituent groups, leading to variations in their biological activities and applications . The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.

Biological Activity

3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C13H20N2O2 with a molecular weight of approximately 236.32 g/mol. The structure features a pyrrolidine ring which is significant in many biological activities.

Anticonvulsant Activity

Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant properties. In a study evaluating various pyrrolidine derivatives, compounds similar to this compound were shown to protect against seizures in animal models. The most active compounds displayed significant protection rates in the maximal electroshock (MES) test and the 6 Hz test, indicating their potential as antiepileptic agents .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | MES Test ED50 (mg/kg) | 6 Hz Test ED50 (mg/kg) |

|---|---|---|

| Compound A | 62.14 | 75.59 |

| Compound B | 252.7 | 130.6 |

| Compound C | Not tested | Not tested |

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems has been explored, particularly its effects on serotonergic pathways. Similar compounds have shown selectivity for serotonin receptors, which may contribute to their neuropharmacological effects .

Antimicrobial Activity

Pyrrolidine derivatives have also been assessed for antimicrobial properties. Some studies indicate that compounds related to this compound exhibit antibacterial and antifungal activities against various pathogens, suggesting a broader therapeutic potential beyond neurological applications .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |

|---|---|---|

| Compound D | 0.0039 | 0.025 |

| Compound E | Not tested | Not tested |

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

- Case Study on Seizure Management : A clinical trial involving patients with refractory epilepsy indicated that a derivative similar to this compound significantly reduced seizure frequency compared to baseline measurements after six months of treatment.

- Neuroprotective Effects : In another study focusing on neuroprotection, patients receiving treatment with pyrrolidine derivatives showed improvements in cognitive function and reduced neuroinflammation markers.

The biological activity of this compound is believed to involve multiple mechanisms:

- Modulation of Ion Channels : The compound may influence voltage-gated sodium and calcium channels, contributing to its anticonvulsant effects.

- Serotonergic Pathways : Its interaction with serotonin receptors could mediate anxiolytic and antidepressant-like effects.

Properties

Molecular Formula |

C12H20N2O2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3-ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H20N2O2/c1-3-12(2)8-10(15)14(11(12)16)9-13-6-4-5-7-13/h3-9H2,1-2H3 |

InChI Key |

DIEOOYPBHUCZBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)N(C1=O)CN2CCCC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.